3-{[(2,6-dichlorobenzoyl)oxy]imino}-1-(2,4-dichlorobenzyl)-1,3-dihydro-2H-indol-2-one
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Description
3-{[(2,6-dichlorobenzoyl)oxy]imino}-1-(2,4-dichlorobenzyl)-1,3-dihydro-2H-indol-2-one is a useful research compound. Its molecular formula is C22H12Cl4N2O3 and its molecular weight is 494.15. The purity is usually 95%.
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Scientific Research Applications
Antioxidant Capacity and Reaction Pathways
The study by Ilyasov et al. (2020) discusses the ABTS/PP decolorization assay of antioxidant capacity, elucidating the reaction pathways underlying the assay. Although not directly addressing the compound , this research highlights the importance of understanding the reaction mechanisms of antioxidants, which could be relevant for studying the antioxidant potential of various indole derivatives, including the specified compound (Ilyasov et al., 2020).
Hepatic Protection by Indole Derivatives
Wang et al. (2016) provide an overview of the pharmacokinetics and protective roles of indole-3-carbinol (I3C) and its derivatives in chronic liver diseases. This review underscores the potential of indole derivatives in medicinal chemistry for their pleiotropic protective effects on the liver, suggesting that related compounds might also possess similar beneficial properties (Wang et al., 2016).
Synthetic Approaches to Indole Synthesis
Taber and Tirunahari (2011) review the diverse methodologies for indole synthesis, providing a comprehensive classification of all known synthetic routes. This information is crucial for researchers aiming to synthesize complex indole derivatives, including the compound , by highlighting various strategies and challenges in indole synthesis (Taber & Tirunahari, 2011).
Biological Activities of Indole Derivatives
The review by Acharya et al. (2010) discusses the chemopreventive properties of I3C, diindolylmethane (DIM), and other constituents of cardamom against carcinogenesis. Highlighting the antioxidant, anti-fibrosis, and anti-tumor effects of these compounds, the paper suggests that indole derivatives have significant potential in cancer prevention and treatment, which may extend to other complex indole compounds (Acharya et al., 2010).
Properties
IUPAC Name |
[(Z)-[1-[(2,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 2,6-dichlorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H12Cl4N2O3/c23-13-9-8-12(17(26)10-13)11-28-18-7-2-1-4-14(18)20(21(28)29)27-31-22(30)19-15(24)5-3-6-16(19)25/h1-10H,11H2/b27-20- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVUWKGRGRUSZQE-OOAXWGSJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NOC(=O)C3=C(C=CC=C3Cl)Cl)C(=O)N2CC4=C(C=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)/C(=N/OC(=O)C3=C(C=CC=C3Cl)Cl)/C(=O)N2CC4=C(C=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H12Cl4N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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